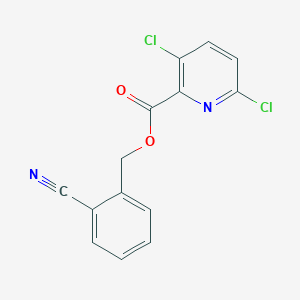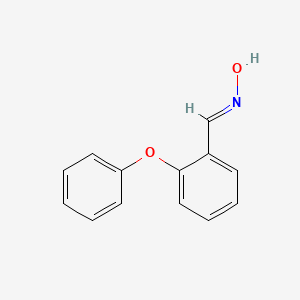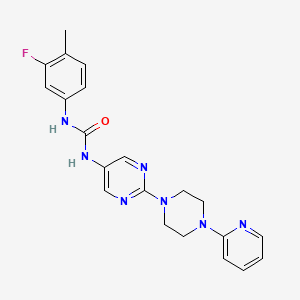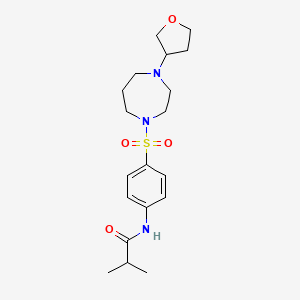
(2-Cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylate, also known as CPDC, is a chemical compound used in scientific research. It is a pyridine derivative that has been shown to have potential as an antitumor and anti-inflammatory agent. The purpose of
Mechanism of Action
The mechanism of action of (2-Cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylate is not fully understood. However, studies have suggested that (2-Cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylate may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. (2-Cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(2-Cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylate has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, (2-Cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylate has been shown to have antioxidant activity and to inhibit the activity of certain enzymes involved in the metabolism of drugs and toxins.
Advantages and Limitations for Lab Experiments
(2-Cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be effective against a variety of cancer cell lines. However, (2-Cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylate has some limitations as well. It can be toxic at high concentrations, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for research involving (2-Cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylate. One area of interest is the development of (2-Cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylate analogs with improved potency and selectivity. Another area of interest is the investigation of (2-Cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylate's potential as a treatment for other diseases, such as autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of (2-Cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylate and its potential side effects.
Synthesis Methods
(2-Cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylate can be synthesized through a multi-step process involving the reaction of 3,6-dichloropyridine-2-carboxylic acid with cyanomethyl acetate in the presence of a base. The resulting product is then purified through recrystallization to obtain (2-Cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylate in high purity.
Scientific Research Applications
(2-Cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylate has been studied for its potential as an antitumor and anti-inflammatory agent. In vitro studies have shown that (2-Cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylate inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. (2-Cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylate has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in macrophages.
properties
IUPAC Name |
(2-cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-11-5-6-12(16)18-13(11)14(19)20-8-10-4-2-1-3-9(10)7-17/h1-6H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOSZHBZBXYIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=C(C=CC(=N2)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-[4-[4-(2-Fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2920624.png)
![3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2920625.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1H-indol-2-yl)methanone](/img/structure/B2920626.png)
![6-(4-ethoxy-3-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2920627.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2920630.png)

![3-(Azidomethyl)bicyclo[4.1.0]heptane](/img/structure/B2920633.png)




